molecular formula C17H15F4N3O2 B2740361 N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034584-63-7

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No. B2740361
CAS RN: 2034584-63-7
M. Wt: 369.32
InChI Key: KMRQWKPRXHSUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F4N3O2 and its molecular weight is 369.32. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Preclinical Pharmacology and Pharmacokinetics of CERC-301 CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrated high binding affinity specific to GluN2B without off-target activity. It showed efficacy in the forced swim test, indicating potential antidepressant effects. The study provided a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorders. The pharmacokinetic profile in humans revealed a dose-proportional relationship with a Tmax of ~1 hour and a half-life of 12–17 hours, suggesting doses of ≥8 mg in humans could have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

Diagnostic Applications

Biodistribution and Radiation Dosimetry of 18F-fluoro-A-85380 This study on 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380), a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), reported its safe clinical tolerance, primary routes of clearance (renal and intestinal), and specific absorbed doses in organs. The liver received the highest absorbed dose, highlighting its diagnostic potential and the manageable effective dose to patients (Bottlaender et al., 2003).

Drug Development and Safety

Metabolism and Disposition in Humans A study elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealing its well-tolerated nature, approximately twice as much radioactivity excreted in feces compared to urine, and insights into the biotransformation pathways. This research underscores the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Shaffer et al., 2008).

Environmental and Health Safety

Exposure to Perfluorinated Chemicals A study investigated the human exposure to perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and related compounds, revealing widespread chronic exposure and the presence of these chemicals in human blood from several countries. This research highlights the need for monitoring environmental exposure to potentially harmful chemicals for public health safety (Kannan et al., 2004).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWKPRXHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.